molecular formula C21H22N2O3 B11302539 ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate

ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate

Cat. No.: B11302539
M. Wt: 350.4 g/mol
InChI Key: YLTVRMMASPHMTA-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core linked via an amide bond to a 4-(1H-indol-3-yl)butanoyl chain. The indole moiety, a bicyclic aromatic heterocycle, is critical for biological interactions, particularly in targeting proteins or receptors that recognize planar aromatic systems.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 4-[4-(1H-indol-3-yl)butanoylamino]benzoate

InChI

InChI=1S/C21H22N2O3/c1-2-26-21(25)15-10-12-17(13-11-15)23-20(24)9-5-6-16-14-22-19-8-4-3-7-18(16)19/h3-4,7-8,10-14,22H,2,5-6,9H2,1H3,(H,23,24)

InChI Key

YLTVRMMASPHMTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the butanoyl group.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate is primarily investigated for its biological activities linked to indole derivatives, which are known for their diverse pharmacological properties. The indole moiety is significant in drug design due to its presence in many biologically active compounds.

Anticancer Activity

Recent studies have indicated that compounds containing the indole structure exhibit anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In preclinical models, it showed promising results in reducing inflammation markers, indicating its potential use in treating inflammatory diseases . The mechanism of action may involve the modulation of cytokine production and inhibition of inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the indole and benzoate moieties can enhance biological activity and selectivity towards target proteins . Research into SAR has provided insights into how different substituents affect the compound's pharmacokinetics and dynamics.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent response, with IC50 values suggesting effective inhibition at relatively low concentrations .

Animal Models

In vivo studies using animal models have further confirmed the therapeutic potential of this compound. For instance, administration in murine models demonstrated significant tumor reduction compared to control groups, supporting its application as a novel anticancer therapeutic agent .

Comparison with Similar Compounds

Structural Comparisons

The compound shares a common ethyl benzoate backbone with several analogs, but variations in substituents dictate functional diversity. Key structural analogs include:

Compound Name Key Substituent/Modification Molecular Formula Molecular Weight (g/mol) Reference
Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate (Target) 4-(Indol-3-yl)butanoyl amide C₂₁H₂₂N₂O₃ 354.42 N/A
Ethyl 4-{[2-(1,3-dioxoisoindolin-2-yl)acetyl]amino}benzoate (CAS 133761-42-9) Dioxoisoindolyl-acetyl amide C₁₉H₁₆N₂O₅ 352.34
Ethyl 4-[[2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate Chlorophenylmethyl-indole sulfonylacetyl amide C₂₆H₂₃ClN₂O₅S 511.0
[2-(Benzothiazol-2-ylamino)-2-oxoethyl] 4-(indol-3-yl)butanoate Benzothiazolylamino-oxoethyl ester C₂₁H₁₉N₃O₃S 393.46
USP Bendamustine Related Compound I (Ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate) Bis(chloroethyl)amino-benzimidazole C₁₈H₂₅Cl₂N₃O₂ 386.32

Key Observations :

  • Indole vs. Heterocyclic Replacements : Replacing the indole with benzimidazole (as in Bendamustine analogs) or benzothiazole () alters target specificity, often shifting activity toward DNA alkylation or kinase inhibition .
Physicochemical Properties
  • Lipophilicity : The target compound’s indole moiety contributes to moderate lipophilicity (estimated LogP ~3.5), comparable to the benzothiazole derivative (LogP ~3.8) . In contrast, the sulfonylacetyl analog () has higher polarity (XLogP3 = 5.1) due to the sulfonyl group .
  • Molecular Weight : All analogs fall within 350–510 g/mol, adhering to Lipinski’s rule for drug-likeness except the sulfonylacetyl variant (511 g/mol) .

Biological Activity

Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate, a compound of significant interest in medicinal chemistry, has been studied for its biological activity, particularly regarding its potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C21H21NO4C_{21}H_{21}NO_4 and a molecular weight of 349.39 g/mol. Its structure features an indole moiety linked to a benzoate group through a butanoyl chain, which is critical for its biological interactions.

1. Anti-Juvenile Hormone Activity

Recent studies have demonstrated that derivatives of this compound exhibit anti-juvenile hormone (anti-JH) properties. In experiments with silkworm larvae, certain derivatives induced precocious metamorphosis, suggesting their potential as insect growth regulators. Specifically, compounds with longer alkyl chains showed enhanced biological activity compared to shorter ones, indicating a structure-activity relationship (SAR) that merits further exploration .

2. Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. A study on ethyl 4-acetamido derivatives showed promising results against various pathogens, including influenza neuraminidase inhibitors. For instance, certain derivatives exhibited inhibition rates of up to 42% against influenza A neuraminidase at concentrations of 40 μg/mL . This suggests potential applications in antiviral therapies.

3. Inhibition of Plasmodium falciparum

The biological activity of related compounds against Plasmodium falciparum, the parasite responsible for malaria, has been investigated. Compounds designed to inhibit equilibrative nucleoside transporters (ENTs) were shown to have significant effects on parasite viability and growth. While specific data on this compound is limited, the structural similarities suggest potential for similar activity .

Case Study 1: Induction of Precocious Metamorphosis

In a controlled study with silkworm larvae, this compound was applied topically to allatectomized larvae. The results indicated that certain derivatives induced higher percentages of precocious metamorphosis at elevated doses compared to controls, highlighting their utility in pest management strategies .

Case Study 2: Antiviral Efficacy

A series of experiments were conducted to evaluate the antiviral efficacy of ethyl 4-acetamido derivatives against influenza virus strains. The results demonstrated a clear dose-response relationship, with some compounds achieving significant inhibition rates against viral replication in vitro, suggesting their potential as therapeutic agents in treating viral infections .

Data Table

Compound NameActivity TypeInhibition Rate (%)Reference
This compoundAnti-Juvenile HormoneVariable
Ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoateInfluenza Neuraminidase InhibitorUp to 42%
Related Compounds (ENT inhibitors)AntimalarialSignificant

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